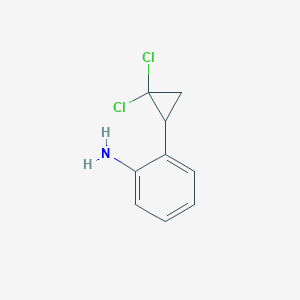

2-(2,2-Dichlorocyclopropyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2N |

|---|---|

Molecular Weight |

202.08 g/mol |

IUPAC Name |

2-(2,2-dichlorocyclopropyl)aniline |

InChI |

InChI=1S/C9H9Cl2N/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7H,5,12H2 |

InChI Key |

SZUWLNKLJNVARV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 2-(2,2-Dichlorocyclopropyl)aniline

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is paramount. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the structural elucidation of 2-(2,2-Dichlorocyclopropyl)aniline. This molecule, possessing a unique combination of a reactive aniline moiety and a strained dichlorocyclopropyl group, presents an interesting case study for the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and verifiable elucidation process.

Proposed Synthesis of this compound

Proposed Experimental Protocol: Synthesis

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine aniline (1 equivalent), chloroform (a source of dichlorocarbene), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA).

-

Reaction Execution: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide. The reaction is exothermic and should be controlled.

-

Workup and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Spectroscopic Analysis: A Multi-faceted Approach

The definitive structural elucidation of this compound necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[2]

Expected Chemical Shifts and Multiplicities:

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic, amine, and cyclopropyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| Aromatic Protons (4H) | 6.7 - 7.5 | Multiplets | The ortho-substitution pattern will lead to complex splitting patterns for the four aromatic protons. |

| Amine Protons (-NH₂) | 3.5 - 4.5 | Broad Singlet | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |

| Cyclopropyl Methine Proton (1H) | 2.5 - 3.0 | Triplet of doublets (td) | This proton is coupled to the two diastereotopic methylene protons of the cyclopropane ring. |

| Cyclopropyl Methylene Protons (2H) | 1.5 - 2.0 | Multiplets | These two protons are diastereotopic and will exhibit complex splitting due to geminal and vicinal coupling. |

Note: Predicted chemical shifts are based on general principles and data from similar structures. Actual experimental values may vary.

Experimental Protocol: ¹H NMR Spectroscopy [3][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 90° pulse, a sufficient relaxation delay (5xT1), and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.

Expected Chemical Shifts:

The carbon NMR spectrum will provide information about the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (6C) | 115 - 150 |

| Dichlorocyclopropyl Carbon (-CCl₂) | 60 - 70 |

| Cyclopropyl Methine Carbon (-CH) | 25 - 35 |

| Cyclopropyl Methylene Carbon (-CH₂) | 15 - 25 |

Note: Predicted chemical shifts are based on general principles and data from similar structures. Actual experimental values may vary.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The number of signals will indicate the number of unique carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in confirming the structure.[5]

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M+): The molecular weight of this compound (C₉H₉Cl₂N) is approximately 201.02 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion peak at m/z 201 (M+), 203 (M+2), and 205 (M+4) with a relative intensity ratio of approximately 9:6:1.

-

Key Fragmentation Pathways: The fragmentation of dichlorocyclopropanes is known to proceed via specific pathways.[6] For this molecule, fragmentation is expected to involve the loss of a chlorine atom, followed by rearrangements of the cyclopropyl ring and fragmentation of the aniline moiety.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) [7][8]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the ESI-MS instrument. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways based on the observed fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10]

Expected Characteristic Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [11][12][13]

-

Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to identify the functional groups.

Data Integration and Structure Confirmation

The final step in the elucidation process is to integrate the data from all spectroscopic techniques to build a cohesive and self-validating structural assignment.

dot

Sources

- 1. guidechem.com [guidechem.com]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,1-dichlorocyclopropane(2088-35-9) 1H NMR spectrum [chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. PROSPRE [prospre.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 12. Draw an isomer of dichlorocyclopropane that gives an 1H NMR spect... | Study Prep in Pearson+ [pearson.com]

- 13. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

A Technical Guide to 2-(2,2-Dichlorocyclopropyl)aniline: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction

Aniline and its derivatives are fundamental scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs.[1] The introduction of a dichlorocyclopropyl group onto the aniline ring presents a unique combination of structural features: the rigid, three-dimensional nature of the cyclopropane ring and the electron-withdrawing effects of the gem-dichloro substituents. These attributes can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making 2-(2,2-Dichlorocyclopropyl)aniline a compelling, albeit novel, building block for researchers and scientists in drug development. This guide will provide a theoretical framework for its synthesis and explore its potential utility.

Chemical Identity and Properties

While a dedicated CAS number for this compound has not been identified, its structure can be unequivocally defined. Synonyms for this compound would be derived from systematic nomenclature, such as 1-amino-2-(2,2-dichlorocyclopropyl)benzene.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₉H₉Cl₂N | Based on chemical structure |

| Molecular Weight | 202.08 g/mol | Calculated from atomic weights |

| Appearance | Likely a solid at room temperature | Similar to many substituted anilines like 2,5-dichloroaniline.[2][3][4][5] |

| Boiling Point | > 250 °C | Extrapolated from related compounds like dichloroanilines.[2][4] |

| Melting Point | Predicted to be in the range of 40-60 °C | Based on isomers like 2,5-dichloroaniline.[2][4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Typical for aromatic amines.[3][4] |

| pKa (of the conjugate acid) | ~2-3 | The electron-withdrawing nature of the dichlorocyclopropyl group is expected to decrease the basicity of the aniline nitrogen, similar to the effect of chloro-substituents.[6] |

Proposed Synthesis Protocol

The synthesis of this compound can be envisioned as a two-step process starting from (2,2-dichlorocyclopropyl)benzene. This precursor is known and its synthesis is documented.[7][8] The key challenge in this proposed route is achieving the desired ortho-selectivity during the nitration step.

Step 1: Nitration of (2,2-Dichlorocyclopropyl)benzene

The introduction of a nitro group onto the benzene ring is a classic electrophilic aromatic substitution. The cyclopropyl group is known to be an ortho, para-director. To favor the formation of the ortho-nitro isomer over the para-isomer, careful selection of nitrating agents and reaction conditions is crucial.

-

Materials: (2,2-Dichlorocyclopropyl)benzene, nitric acid (fuming), sulfuric acid (concentrated), acetic anhydride, dichloromethane, sodium bicarbonate solution, magnesium sulfate.

-

Procedure:

-

Dissolve (2,2-Dichlorocyclopropyl)benzene in a mixture of dichloromethane and acetic anhydride.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below -5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of ortho and para isomers, will require purification by column chromatography to isolate the desired 2-nitro-(2,2-dichlorocyclopropyl)benzene.

-

Step 2: Reduction of 2-Nitro-(2,2-dichlorocyclopropyl)benzene

The reduction of the nitro group to an amine is a standard transformation that can be achieved under various conditions.

-

Materials: 2-Nitro-(2,2-dichlorocyclopropyl)benzene, tin(II) chloride dihydrate or iron powder, hydrochloric acid (concentrated), ethanol, sodium hydroxide solution, ethyl acetate.

-

Procedure:

-

Suspend 2-Nitro-(2,2-dichlorocyclopropyl)benzene in ethanol.

-

Add an excess of tin(II) chloride dihydrate or iron powder.

-

Add concentrated hydrochloric acid portion-wise and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography or recrystallization.

-

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. Substituted anilines are integral to many kinase inhibitors, and the introduction of the dichlorocyclopropyl moiety could lead to compounds with improved potency, selectivity, or metabolic stability.[9]

1. Kinase Inhibitors: The aniline scaffold is a common starting point for the development of inhibitors targeting various kinases involved in cancer progression, such as c-Src, Abl, ALK, and EGFR.[9] The dichlorocyclopropyl group can probe hydrophobic pockets in the kinase active site and its conformational rigidity may help in locking the molecule in a bioactive conformation.

Diagram 2: Role as a Scaffold in Kinase Inhibitor Design

Caption: Workflow for utilizing the aniline core in drug discovery.

2. Modulators of Signaling Pathways: Aberrant signaling pathways, such as the WNT pathway, are implicated in various diseases.[9] Novel small molecules derived from unique building blocks are essential for targeting components of these pathways. The distinct three-dimensional structure of the dichlorocyclopropyl group could enable interactions with protein targets that are not accessible to planar aromatic systems.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. While its synthesis requires careful control of regioselectivity, the proposed route is based on well-established chemical transformations. The unique combination of a rigid cyclopropyl ring and electron-withdrawing chlorine atoms offers exciting possibilities for the design of novel bioactive molecules. This guide provides a foundational framework to encourage further investigation into the synthesis and application of this intriguing building block.

References

- Vertex AI Search. The Role of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis.

- Organic Syntheses. Organic Syntheses Procedure.

- BLD Pharm. 52214-84-3|2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid|BLD Pharm.

- EPA. 2,4-Dichloro-6-(propan-2-yl)aniline Properties.

- ResearchGate. (PDF) synthesis of Cyclopropyl anilines.

- ResearchGate. Route map for the synthesis of aniline | Download Scientific Diagram.

- Chemdad. (2,2-Dichlorocyclopropyl)benzene One Chongqing Chemdad Co.

- Benchchem. Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.

- PubChem. 2-(2,4-Dichlorophenoxy)aniline | C12H9Cl2NO | CID 96829.

- NIST. Benzene, 2,2-dichlorocyclopropyl- - the NIST WebBook.

- Wikipedia. 2,5-Dichloroaniline.

- Sarna Chemicals. Dichloroaniline (2,4- DCA) | C6H5Cl2N.

- University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.

- ChemScene. 1488294-54-7 | 3-(2-Cyclopropylethoxy)aniline.

- Sigma-Aldrich. 2,5-Dichloroaniline 99 95-82-9.

- ChemBK. 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.

- ChemicalBook. 2,5-Dichloroaniline | 95-82-9.

- Wikipedia. Dichloroaniline.

- NIST. Aniline, 2,5-dichloro-, hydrochloride - the NIST WebBook.

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. 2,4- Dichloroaniline (2,4- DCA) | C6H5Cl2N - Sarna Chemicals [sarnachemicals.com]

- 4. 2,5-Dichloroaniline | 95-82-9 [chemicalbook.com]

- 5. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. (2,2-Dichlorocyclopropyl)benzene One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(2,2-Dichlorocyclopropyl)aniline: Molecular Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-Dichlorocyclopropyl)aniline, a substituted aniline derivative of interest in synthetic and medicinal chemistry. The document details the fundamental molecular properties, including its chemical formula and molecular weight. A plausible and detailed multi-step synthesis protocol is presented, starting from readily available commercial precursors. Furthermore, this guide outlines a complete workflow for the structural verification and purity assessment of the synthesized compound, employing modern analytical techniques such as mass spectrometry, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel aromatic amines.

Core Molecular Properties

The foundational step in the study and application of any chemical entity is the precise determination of its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and for understanding the compound's physical and biological properties.

Molecular Formula and Weight

The chemical structure of this compound consists of an aniline core substituted at the ortho (2-position) with a 2,2-dichlorocyclopropyl group. Based on this structure, the molecular formula and corresponding molecular weight have been determined.

| Property | Value |

| Chemical Formula | C₉H₉Cl₂N |

| Molecular Weight | 202.08 g/mol |

Synthesis of this compound

A robust and reproducible synthetic route is paramount for the reliable supply of a target compound for research and development. The following section outlines a proposed three-step synthesis of this compound, commencing with the formation of a key intermediate.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of (2,2-Dichlorocyclopropyl)benzene

The initial step involves the dichlorocyclopropanation of styrene. This reaction utilizes the generation of dichlorocarbene from chloroform under phase-transfer catalysis conditions.

Experimental Protocol:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add styrene (52.1 g, 0.5 mol), chloroform (90 g, 0.75 mol), and benzyltriethylammonium chloride (TEBA) (2.28 g, 0.01 mol).

-

Prepare a solution of sodium hydroxide (60 g, 1.5 mol) in 60 mL of water.

-

Heat the reaction mixture to 50-60°C with vigorous stirring.

-

Slowly add the sodium hydroxide solution via the dropping funnel over a period of 2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the mixture at 60°C for an additional 4 hours.

-

Cool the reaction to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield (2,2-Dichlorocyclopropyl)benzene as a colorless oil.

Step 2: Nitration of (2,2-Dichlorocyclopropyl)benzene

The subsequent step is the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The cyclopropyl group is an ortho,para-directing activator.[1][2] Due to the steric hindrance of the dichlorocyclopropyl group, the para-substituted product is expected to be the major isomer, but the ortho-isomer, the desired precursor, will also be formed.

Experimental Protocol:

-

In a 250 mL flask cooled in an ice-salt bath to 0°C, slowly add concentrated sulfuric acid (50 mL) to (2,2-Dichlorocyclopropyl)benzene (18.7 g, 0.1 mol) with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (10.5 mL, ~0.15 mol) to concentrated sulfuric acid (20 mL) in a separate flask, keeping the temperature below 10°C.

-

Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 and 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2-(2,2-Dichlorocyclopropyl)-1-nitrobenzene isomer.

Step 3: Reduction of 2-(2,2-Dichlorocyclopropyl)-1-nitrobenzene

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation or reduction with metals in acidic media being common choices.[3][4]

Experimental Protocol (using Iron in Acetic Acid):

-

In a 500 mL round-bottom flask, suspend 2-(2,2-Dichlorocyclopropyl)-1-nitrobenzene (23.2 g, 0.1 mol) in a mixture of ethanol (150 mL) and water (50 mL).

-

Add iron powder (28 g, 0.5 mol) and glacial acetic acid (10 mL).

-

Heat the mixture to reflux with vigorous stirring for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Add 100 mL of water and basify the mixture with a concentrated sodium hydroxide solution to a pH of ~10.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization Workflow

Confirmation of the identity and purity of the synthesized this compound is essential. A multi-technique analytical approach is recommended.

Sources

Stability and reactivity profile of 2-(2,2-Dichlorocyclopropyl)aniline

An In-depth Technical Guide to the Stability and Reactivity of 2-(2,2-Dichlorocyclopropyl)aniline

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Publication Date: February 16, 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity profile of this compound, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document synthesizes data from analogous structures and established chemical principles to offer a predictive overview for researchers, scientists, and drug development professionals. Key sections detail the compound's structural features, its stability under various conditions, and its reactivity at both the aniline and dichlorocyclopropyl moieties. Detailed experimental protocols for its synthesis and characterization are provided, alongside safety and handling guidelines. The guide is structured to provide not just procedural steps, but the causal reasoning behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Table of Contents

-

Introduction and Structural Elucidation

-

Predicted Physicochemical Properties

-

Synthesis and Purification Protocol

-

Comprehensive Stability Profile 4.1. Thermal Stability and Degradation Pathway 4.2. pH and Chemical Stability

-

Detailed Reactivity Profile 5.1. Reactions at the Aniline Functional Group 5.2. Reactions of the Dichlorocyclopropyl Ring 5.3. Intramolecular Reactivity: A Gateway to Heterocycles

-

Analytical Characterization Workflow

-

Safety and Handling Precautions

-

Applications in Medicinal Chemistry

-

References

Introduction and Structural Elucidation

This compound is a bifunctional organic molecule featuring an aniline core substituted at the ortho position with a gem-dichlorocyclopropyl group. The aniline moiety serves as a common building block in pharmaceutical synthesis, while the cyclopropyl ring is a highly sought-after motif in drug design, known for introducing conformational rigidity and improving metabolic stability. The presence of the dichloro- substituents on the cyclopropane ring not only influences the electronic properties of the molecule but also provides a reactive handle for a variety of chemical transformations.

The unique ortho-relationship between the electron-donating amino group and the strained, electron-withdrawing dichlorocyclopropyl ring suggests a complex interplay of electronic and steric effects that govern the molecule's stability and reactivity. This guide aims to provide a detailed, predictive profile of these characteristics to facilitate its use in advanced chemical synthesis.

Predicted Physicochemical Properties

Direct experimental data for this compound is not widely available in public literature. However, we can predict its properties based on its constituent parts: aniline and dichlorocyclopropane-substituted aromatics.

| Property | Predicted Value / Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₉H₉Cl₂N | - |

| Molecular Weight | 202.08 g/mol | - |

| Appearance | Likely a pale yellow to brown oil or low-melting solid | Aniline and its derivatives are often liquids or low-melting solids that can darken upon exposure to air and light. |

| Boiling Point | > 250 °C (with potential decomposition) | High due to the polar aniline group and molecular weight. Thermal rearrangement of the cyclopropyl ring may occur at high temperatures. |

| Melting Point | 35-45 °C (Estimate) | The presence of the bulky, somewhat rigid cyclopropyl group may allow for efficient crystal packing, leading to a solid state at room temperature. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Sparingly soluble in non-polar solvents (Hexanes). Insoluble in water. | The aniline moiety provides polarity, while the overall structure is predominantly non-polar. |

| pKa (of NH₃⁺) | ~3.5 - 4.0 | The electron-withdrawing nature of the ortho-dichlorocyclopropyl group is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa 4.6). |

Synthesis and Purification Protocol

The most direct and established method for synthesizing compounds of this type is the dichlorocyclopropanation of the corresponding vinylaniline. This is typically achieved via the phase-transfer catalyzed reaction of chloroform with a strong base to generate dichlorocarbene (in situ).

Detailed Synthesis Protocol

Reaction: Dichlorocyclopropanation of 2-Vinylaniline

Step 1: Reaction Setup

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-vinylaniline (1.0 eq), chloroform (CHCl₃, 3.0 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq).

-

Add toluene to the flask to act as the solvent (approx. 5 mL per gram of aniline).

Step 2: Base Addition

-

Prepare a 50% (w/w) aqueous solution of sodium hydroxide (NaOH).

-

While stirring the organic mixture vigorously, add the NaOH solution dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature between 20-30 °C using a water bath.

-

Causality: The vigorous stirring is crucial to create a large surface area between the aqueous and organic phases, facilitating the transfer of hydroxide ions by the catalyst to generate dichlorocarbene in the organic phase where the substrate resides.

Step 3: Reaction and Quenching

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours to ensure complete consumption of the starting material.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once complete, carefully add water to the reaction mixture to dissolve the precipitated salts.

Step 4: Workup and Purification

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Stability Profile

Thermal Stability and Degradation Pathway

The this compound structure possesses two primary points of thermal instability: the aniline group, which is susceptible to oxidation, and the strained dichlorocyclopropyl ring.

-

Aniline Oxidation: Like many anilines, the compound is expected to slowly darken over time upon exposure to air and light due to oxidative polymerization, forming colored impurities. For long-term storage, it should be kept under an inert atmosphere (Nitrogen or Argon) in an amber vial at reduced temperatures (0-4 °C).

-

Cyclopropane Ring Opening: Gem-dihalocyclopropanes are known to undergo thermally-induced ring-opening reactions. For this compound, heating above approximately 100-150 °C could initiate a rearrangement to form a 2-chloro-3-(2-chloroprop-1-en-1-yl)aniline or related chloro-diene structures. This process is often irreversible and represents the primary thermal degradation pathway.

pH and Chemical Stability

-

Acidic Conditions (pH < 2): The compound is stable to mild and strong acids. The primary interaction will be the protonation of the aniline nitrogen to form the corresponding anilinium salt. This deactivates the aromatic ring towards electrophilic substitution but does not affect the dichlorocyclopropyl group under non-nucleophilic acidic conditions.

-

Basic Conditions (pH > 10): The compound is generally stable in the presence of non-nucleophilic bases like sodium carbonate or triethylamine. However, strong, hindered bases like potassium tert-butoxide, particularly at elevated temperatures, could potentially promote elimination reactions involving the cyclopropyl ring, although this is not a facile process.

-

Oxidizing Agents: The aniline group is highly sensitive to oxidation. Strong oxidants (e.g., H₂O₂, KMnO₄, m-CPBA) will lead to complex mixtures of products, including nitroso, nitro, and polymeric species.

-

Reducing Agents:

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): This will likely reduce the cyclopropyl ring. Reductive dechlorination can occur, yielding monochloro- or fully reduced cyclopropyl aniline. The reaction conditions can be tuned to favor partial or full reduction.

-

Metal-Ammonia Reduction (e.g., Na, NH₃): This is a classic method for the reduction of gem-dihalocyclopropanes to cyclopropanes.

-

Detailed Reactivity Profile

Reactions at the Aniline Functional Group

The amino group can undergo a wide range of standard transformations, although its reactivity may be tempered by the steric bulk of the ortho-cyclopropyl group.

-

N-Acylation/Sulfonylation: Reacts readily with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. This is often a necessary first step to protect the amino group.

-

Diazotization: The aniline can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate for Sandmeyer-type reactions (e.g., substitution with -CN, -Br, -Cl) or azo-coupling reactions.

-

Electrophilic Aromatic Substitution: The -NH₂ group is a powerful ortho-, para-director. Since the ortho-positions are blocked (one by the cyclopropyl group, one sterically hindered), electrophilic substitution (e.g., bromination, nitration) is expected to occur primarily at the para-position (position 5) and to a lesser extent at the remaining ortho-position (position 6).

Reactions of the Dichlorocyclopropyl Ring

The strained, halogenated ring is a hub of unique reactivity.

-

Reductive Dechlorination: As mentioned in the stability section, the chlorine atoms can be selectively removed. Using a reagent like sodium naphthalenide or activated zinc can provide a route to (2-cyclopropyl)aniline.

-

Ring-Opening with Organometallics: Reaction with organolithium reagents (e.g., n-BuLi) can lead to lithium-halogen exchange followed by ring opening to form allenic or acetylenic structures, depending on the subsequent workup.

Intramolecular Reactivity: A Gateway to Heterocycles

The most compelling reactivity profile arises from the ortho-relationship of the two functional groups. Treatment of this compound with a strong base is expected to trigger a powerful intramolecular cyclization.

Proposed Mechanism: Synthesis of 2-Chloroquinoline

-

Deprotonation: A strong base (e.g., Potassium tert-butoxide) deprotonates the aniline nitrogen.

-

Ring Opening: The resulting anilide anion acts as an intramolecular nucleophile, attacking the cyclopropane ring. This attack, coupled with the strain release of the three-membered ring and the departure of a chloride ion, leads to the opening of the ring.

-

Cyclization & Tautomerization: The intermediate undergoes subsequent cyclization and tautomerization to yield the stable aromatic quinoline ring system. This transformation is a known and powerful method for synthesizing quinolines from ortho-vinylanilines via dichlorocyclopropanation.

Caption: Plausible reaction pathway from this compound to 2-Chloroquinoline.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is critical. A multi-step analytical approach is recommended.

Caption: Recommended workflow for the analysis and quality control of the title compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons, the N-H protons, and the diastereotopic protons of the cyclopropyl ring. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight (m/z = 201/203/205) and show the characteristic isotopic pattern for a molecule containing two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4 peaks).

-

High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method should be developed to assess the purity of the final compound, which should typically be >95% for use in further synthetic applications.

Safety and Handling Precautions

-

Toxicology: Aromatic amines are a class of compounds with potential toxicity and should be handled with care. Assume the compound is toxic via inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable choice).

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable intermediate for accessing more complex molecular architectures.

-

Scaffold for Quinolines: As detailed in the reactivity section, it is an excellent precursor to 2-chloroquinolines. Quinolines are a privileged scaffold in medicinal chemistry, appearing in numerous drugs, including antimalarials (e.g., chloroquine) and kinase inhibitors.

-

Bioisostere for Phenyl Rings: The cyclopropyl group can act as a bioisostere for a phenyl ring, offering a similar spatial arrangement but with improved physicochemical properties like reduced lipophilicity and improved metabolic stability.

-

Handle for Further Diversification: The chlorine atoms can be substituted using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the aniline has been transformed, allowing for the introduction of diverse chemical functionalities.

This combination of features makes this compound a powerful building block for generating libraries of novel compounds in drug discovery programs.

References

Due to the specific and non-commercial nature of the title compound, references are provided to illustrate the general principles and reactions discussed in this guide.

-

Dichlorocyclopropanation using Phase-Transfer Catalysis: Fedoryński, M. (2003). Synthesis of Dichlorocyclopropane Derivatives via Phase-Transfer Catalysis. Chemical Reviews, 103(5), 1099–1132. [Link]

-

Reactions of gem-Dihalocyclopropanes: Billups, W. E., & Chow, W. Y. (1973). Thermal rearrangements of gem-dihalocyclopropanes. Journal of the American Chemical Society, 95(12), 4099–4100. [Link]

-

Synthesis of Quinolines from Dichlorocyclopropanes: Elliot, M. et al. (1998). A convenient synthesis of 2-chloroquinolines. Tetrahedron Letters, 39(44), 8149-8152. [Link]

-

The Role of Cyclopropanes in Medicinal Chemistry: Telvekar, V. N. (2010). The cyclopropyl group in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 10(8), 734-743. [Link]

-

General Safety for Handling Aromatic Amines: Centers for Disease Control and Prevention (CDC). Aromatic Amines. [Link]

Methodological & Application

Synthesis of 2-(2,2-Dichlorocyclopropyl)aniline from styrene

Technical Application Note: High-Purity Synthesis of 2-(2,2-Dichlorocyclopropyl)aniline from Styrene

Executive Summary

This application note details the synthesis of This compound starting directly from styrene . This scaffold serves as a critical pharmacophore in herbicide safeners and kinase inhibitors due to the conformational restriction imposed by the cyclopropane ring.

Key Technical Challenges Addressed:

-

Carbene Generation: Utilizing Phase-Transfer Catalysis (PTC) to generate dichlorocarbene (

) efficiently without anhydrous conditions. -

Regiocontrol: Managing the ortho/para distribution during the nitration of (2,2-dichlorocyclopropyl)benzene. The bulky cyclopropyl group favors the para isomer; therefore, this protocol includes a rigorous chromatographic separation strategy to isolate the required ortho intermediate.

-

Chemoselective Reduction: Reducing the nitro group to an aniline without compromising the sensitive gem-dichloro moiety (avoiding hydrodechlorination).

Reaction Scheme & Pathway Analysis

The synthesis proceeds in three distinct phases: Cyclopropanation, Nitration (with Isomer Separation), and Chemoselective Reduction.

Figure 1: Synthetic pathway highlighting the critical isomer separation step.

Phase 1: Dichlorocyclopropanation (Makosza Reaction)

The addition of dichlorocarbene to styrene is best achieved using the Makosza interface method [1]. This avoids the use of hazardous potassium tert-butoxide and strictly anhydrous conditions.

Mechanism

Benzyltriethylammonium chloride (TEBA) acts as a Phase Transfer Catalyst (PTC). It transports the trichloromethyl anion (

Protocol

Reagents:

-

Styrene: 10.4 g (100 mmol)

-

Chloroform (

): 40 mL (Excess, acts as solvent and reagent) -

NaOH (50% aq. solution): 40 mL[1]

-

TEBA (Catalyst): 0.5 g (2.2 mmol)

Step-by-Step:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for viscous emulsions), a reflux condenser, and a thermometer.

-

Charge: Add styrene, chloroform, and TEBA to the flask. Stir vigorously to dissolve the catalyst.

-

Initiation: Add the 50% NaOH solution dropwise over 20 minutes.

-

Note: The reaction is exothermic.[2] Maintain internal temperature between 40–50°C. Do not exceed 60°C to prevent polymerization of styrene.

-

-

Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor by TLC (Hexane; Styrene

, Product -

Workup:

-

Pour the mixture into 200 mL ice water.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with water (

), then Brine ( -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Distillation under reduced pressure (bp ~100°C @ 1 mmHg) or simple filtration through a silica plug if high purity is not yet required.

-

Expected Yield: 85–92% (Colorless oil).

-

Phase 2: Regioselective Nitration & Separation

Critical Control Point: The (2,2-dichlorocyclopropyl) group is an ortho/para director. Due to steric hindrance, the para isomer is the major product (~75-80%). The target ortho isomer (~20-25%) must be isolated via chromatography.

Protocol

Reagents:

-

(2,2-Dichlorocyclopropyl)benzene: 18.7 g (100 mmol)

-

Acetic Anhydride (

): 30 mL -

Fuming Nitric Acid (

): 10 mL -

Dichloromethane (DCM): 50 mL

Step-by-Step:

-

Preparation of Acetyl Nitrate: In a separate flask, cool Acetic Anhydride to 0°C. Slowly add Fuming Nitric Acid dropwise, keeping temperature <5°C. Caution: Acetyl nitrate is explosive if overheated.

-

Nitration: Dissolve the cyclopropyl intermediate in DCM and cool to -10°C.

-

Addition: Cannulate the Acetyl Nitrate solution into the reaction mixture over 30 minutes.

-

Stirring: Allow to warm to 0°C and stir for 2 hours.

-

Quench: Pour onto ice/sodium bicarbonate solution. Neutralize carefully.

-

Extraction: Extract with DCM, dry over

, and concentrate. -

Purification (The Separation):

-

Technique: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient Hexane:Ethyl Acetate (98:2

90:10). -

Elution Order: The ortho-nitro isomer typically elutes after the para-isomer due to the dipole interaction with silica, although this can vary based on exact conditions.

-

Validation: Check fractions by

H NMR. The ortho isomer will show a distinct aromatic pattern (ABCD system) compared to the symmetric AA'BB' of the para isomer.

-

Data Summary Table:

| Isomer | Approx. Ratio | NMR Characteristic (Aromatic Region) | Status |

| 4-Nitro (Para) | ~75-80% | Discard / Store | |

| 2-Nitro (Ortho) | ~20-25% | Proceed |

Phase 3: Chemoselective Reduction[3]

Challenge: Catalytic hydrogenation (

Protocol

Reagents:

-

2-(2,2-Dichlorocyclopropyl)-1-nitrobenzene: 2.32 g (10 mmol)

-

Tin(II) Chloride Dihydrate (

): 11.3 g (50 mmol, 5 equiv.) -

Ethanol (Absolute): 50 mL

Step-by-Step:

-

Dissolution: Dissolve the nitro compound in Ethanol in a round-bottom flask.

-

Addition: Add

in one portion. -

Reflux: Heat the mixture to reflux (80°C) for 3 hours.

-

Observation: The solution typically turns yellow/orange and then clear.

-

-

Workup (Alkaline Hydrolysis):

-

Isolation:

-

Wash the filtrate with Brine.[1]

-

Dry over

and concentrate.

-

-

Final Purification: Recrystallization from Hexane/Ethanol or short column chromatography if necessary.

Process Workflow & Quality Control

Figure 2: Operational workflow emphasizing QC checkpoints to ensure isomeric purity.

References

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[3][4][5] Tetrahedron Letters, 10(53), 4659-4662.

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

-

BenchChem. (2025).[6] An In-depth Technical Guide to the Dichlorocarbene Addition to Styrene Reaction Mechanism.

-

GuideChem. (2021). Synthesis of (2,2-Dichlorocyclopropyl)benzene and its Application.

Sources

Application Notes and Protocols for Dichlorocyclopropyl and Chloro-Aniline Derivatives in Pharmaceutical Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dichlorocyclopropyl and chloro-aniline derivatives as pivotal intermediates in the synthesis of pharmaceuticals. This document outlines the strategic importance of these scaffolds, their applications in synthesizing targeted therapeutics, and detailed protocols for their use in a laboratory setting.

Introduction: The Strategic Importance of Dichlorocyclopropyl and Chloro-Aniline Moieties

The aniline scaffold is a well-established privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents.[1] Its synthetic versatility and capacity to engage in crucial interactions with biological targets have cemented its role in the development of numerous approved drugs.[1] The introduction of a dichlorocyclopropyl group or chlorine atoms onto the aniline ring creates unique structural and electronic properties that can significantly enhance the pharmacological profile of a molecule.

The dichlorocyclopropyl moiety, a strained ring system, can serve as a bioisosteric replacement for other groups, influencing the molecule's conformation and metabolic stability. Chloro-substituted anilines are instrumental in the synthesis of a wide array of biologically active compounds, with the chlorine atoms providing a handle for further synthetic transformations and influencing the compound's lipophilicity and binding interactions.[2] These derivatives are particularly prominent in the development of kinase inhibitors for cancer therapy.[1][2]

Applications in Pharmaceutical Synthesis

Synthesis of Lipid-Lowering Agents: The Role of (2,2-Dichlorocyclopropyl)benzene

(2,2-Dichlorocyclopropyl)benzene is a key intermediate in the synthesis of ciprofibrate and cycloprobeta, both of which are lipid-lowering drugs.[3][4] Ciprofibrate is used to manage hyperlipoproteinemia.[3] The synthesis of these drugs from (2,2-Dichlorocyclopropyl)benzene typically involves a series of reactions including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis.[3][4]

Workflow for the Synthesis of Cycloprobeta from Styrene:

Caption: Aniline-based inhibitors competitively block the ATP-binding site of receptor tyrosine kinases.

Detailed Experimental Protocols

Synthesis of (2,2-Dichlorocyclopropyl)benzene

This protocol describes the synthesis of (2,2-Dichlorocyclopropyl)benzene from styrene, a precursor for lipid-lowering drugs. [4] Materials:

-

Styrene

-

Dichloromethane (DCM)

-

Chloroform

-

Benzyltriethylammonium chloride (TEBA)

-

Sodium hydroxide (NaOH)

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

To a 250 ml four-necked flask, add 30 g of styrene, 30 ml of dichloromethane, 43.5 g of chloroform, and 1.2 g of TEBA. [4]2. Heat the mixture to reflux. [4]3. Slowly add a solution of 28.5 g of NaOH in 28.5 ml of water. [4]4. Continue refluxing for 8 hours. [4]5. Cool the reaction to room temperature and add 60 ml of water. [4]6. Stir for 10 minutes and then allow the layers to separate. [4]7. Extract the aqueous layer with petroleum ether. [4]8. Combine the organic layers and dry with anhydrous sodium sulfate. [4]9. Filter and distill the filtrate under high vacuum. [4]10. Collect the fraction at approximately 95-100°C to obtain a colorless liquid. [4] Expected Yield and Purity:

Parameter Value Yield 88.6% | HPLC Purity | 99.2% |

Synthesis of 5-Chloro-2-(propan-2-yl)aniline

This is a proposed synthetic route for 5-Chloro-2-(propan-2-yl)aniline, a key intermediate for kinase inhibitors. [2] Step 1: Synthesis of 4-chloro-benzene-1,2-diamine

Materials:

-

1-Chloro-2,3-dinitrobenzene

-

Ethanol

-

Iron powder

-

Hydrochloric acid (catalytic amount)

-

Celite

Procedure:

-

Dissolve 1-chloro-2,3-dinitrobenzene in ethanol.

-

Add iron powder and a catalytic amount of hydrochloric acid. [2]3. Heat the mixture to reflux and monitor the reaction by TLC. [2]4. Once the starting material is consumed, cool the reaction mixture and filter through celite. [2]5. Concentrate the filtrate under reduced pressure. [2]6. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). [2]7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-benzene-1,2-diamine. [2] Step 2: Synthesis of 5-Chloro-2-(propan-2-yl)aniline

Materials:

-

4-chloro-benzene-1,2-diamine

-

2-bromopropane

-

Potassium carbonate

-

Dimethylformamide (DMF) or acetonitrile

Procedure:

-

Dissolve 4-chloro-benzene-1,2-diamine in the chosen solvent. [2]2. Add potassium carbonate and 2-bromopropane. [2]3. Heat the reaction mixture and monitor its progress by TLC. [2]4. Upon completion, cool the reaction and quench with water. [2]5. Extract the product with an organic solvent. [2]6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. [2]7. Purify the crude product by column chromatography. [2]

Data Summary: Biological Activity of Chloro-Aniline Derivatives

The following table summarizes the inhibitory activity of representative compounds derived from chloro-aniline scaffolds against various cancer cell lines.

| Compound | Target Kinase(s) | Cell Line | IC50 (µM) |

| AZD0530 (related derivative) | c-Src/Abl | Preclinical tumor models | Potent inhibitor [2] |

| Derivative 1 | Mer/c-Met | HepG2 | >40 [5] |

| Derivative 1 | Mer/c-Met | MDA-MB-231 | >40 [5] |

| Derivative 1 | Mer/c-Met | HCT116 | >40 [5] |

Safety and Handling

Aniline and its derivatives can be toxic, and many are readily absorbed through the skin. [6]The metabolism of anilines in the liver can sometimes produce toxic metabolites. [6]Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Dichlorocyclopropyl and chloro-aniline derivatives are versatile and valuable building blocks in pharmaceutical synthesis. Their unique structural features enable the development of potent and selective therapeutic agents, particularly in the areas of metabolic disorders and oncology. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of these scaffolds in their drug discovery programs.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. news.umich.edu [news.umich.edu]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 11. journal.su.edu.ly [journal.su.edu.ly]

- 12. US4937251A - Dichloroaniline compounds useful for method of therapy or prophylaxis of a disease associated with reversible airway obstruction - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of parallel medicinal chemistry protocols to expand branched amine design space - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Method for preparing 2,3-/2,6-dichloroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 16. delhihighcourt.nic.in [delhihighcourt.nic.in]

- 17. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

Derivatization of the amino group in 2-(2,2-Dichlorocyclopropyl)aniline

Application Note: Strategic Derivatization of 2-(2,2-Dichlorocyclopropyl)aniline

Executive Summary & Chemical Context

This compound presents a dual challenge in synthetic organic chemistry: steric occlusion and electronic deactivation .

-

Steric Hindrance: The ortho-located 2,2-dichlorocyclopropyl moiety acts as a bulky shield, significantly retarding the approach of electrophiles to the amino group. This steric parameter (

) is comparable to an ortho-isopropyl group but with rigid geometry. -

Electronic Effect: The gem-dichloro group exerts a strong inductive electron-withdrawing effect (-I), which propagates through the cyclopropyl ring to the aniline nitrogen. This lowers the pKa of the conjugate acid (estimated < 3.5 compared to 4.6 for unsubstituted aniline), rendering the amine significantly less nucleophilic.

Scope: This guide details three optimized protocols designed to force reactivity on this deactivated system: HATU-mediated acylation , Titanium-mediated reductive amination , and Buchwald-Hartwig N-arylation .

Strategic Decision Matrix

Before selecting a protocol, analyze the electrophile type and the stability requirements of the cyclopropyl ring.

Figure 1: Decision tree for selecting the optimal derivatization pathway based on electrophile class.

Protocol 1: High-Efficiency Amide Coupling (HATU)

Standard coupling reagents (EDC/HOBt) often fail with this substrate due to the slow rate of nucleophilic attack, leading to activated ester hydrolysis before product formation. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive species, combined with DIPEA to maintain the amine in its free base form.

Mechanism: The 7-azabenzotriazole (HOAt) leaving group derived from HATU utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction with the hindered amine.

Reagents & Materials

| Reagent | Equivalents | Role |

| Carboxylic Acid (R-COOH) | 1.1 eq | Electrophile |

| HATU | 1.2 eq | Coupling Agent |

| DIPEA (N,N-Diisopropylethylamine) | 3.0 eq | Non-nucleophilic Base |

| DMF (Anhydrous) | Solvent (0.2 M) | Polar aprotic solvent |

Step-by-Step Methodology

-

Activation: In a flame-dried flask under N2, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to ensure formation of the activated ester.

-

Amine Addition: Add This compound (1.0 eq).

-

Reaction: Stir at 50°C for 12–24 hours.

-

Note: Heating is crucial. The steric bulk prevents reaction at RT. Do not exceed 80°C to avoid thermal rearrangement of the cyclopropane ring.

-

-

Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Titanium(IV)-Mediated Reductive Amination

Direct reductive amination (Amine + Aldehyde + NaBH(OAc)3) often stalls because the imine formation step is thermodynamically unfavorable due to steric clash between the cyclopropyl group and the aldehyde substituent.

Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] .[1][2] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced.

Reagents & Materials

| Reagent | Equivalents | Role |

| Aldehyde/Ketone | 1.2 eq | Electrophile |

| Ti(OiPr)4 | 2.0 eq | Lewis Acid / Dehydrating Agent |

| NaBH4 (Sodium Borohydride) | 2.0 eq | Reducing Agent |

| Ethanol (Absolute) | Solvent | Protic solvent for reduction |

Step-by-Step Methodology

-

Imine Formation (The Critical Step):

-

Mix the aniline (1.0 eq) and aldehyde (1.2 eq) in a dry flask (neat or minimal THF).

-

Add Ti(OiPr)4 (2.0 eq) dropwise.

-

Stir at RT for 6–12 hours. The mixture will become viscous.

-

Checkpoint: Verify imine formation by TLC or crude NMR (shift of aldehyde proton).

-

-

Dilution: Dilute the mixture with absolute Ethanol (10 mL per mmol).

-

Reduction: Cool to 0°C. Add NaBH4 (2.0 eq) portion-wise (Caution: Gas evolution).

-

Quench: Stir for 2 hours at RT. Quench by adding 2M NaOH or water. A white precipitate (TiO2) will form.

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate and extract with EtOAc.

Protocol 3: Buchwald-Hartwig N-Arylation

Coupling this aniline with aryl halides requires a catalyst system capable of facilitating oxidative addition into the aryl halide and reductive elimination with a sterically crowded amine.

Ligand Choice: BrettPhos or XPhos . These bulky, electron-rich biaryl phosphine ligands are specifically engineered to create a protective pocket around the Palladium center, preventing catalyst deactivation and promoting coupling with hindered amines.

Reagents & Materials

| Reagent | Equivalents | Role |

| Aryl Bromide/Chloride | 1.0 eq | Coupling Partner |

| Pd2(dba)3 | 0.02 eq (2 mol%) | Pre-catalyst |

| BrettPhos | 0.04 eq (4 mol%) | Ligand |

| NaOtBu (Sodium tert-butoxide) | 1.4 eq | Strong Base |

| Toluene or 1,4-Dioxane | Solvent | Degassed |

Step-by-Step Methodology

-

Prep: Flame-dry a reaction vial equipped with a stir bar.

-

Loading: Add Pd2(dba)3, BrettPhos, and NaOtBu. Purge with Argon/Nitrogen for 5 minutes.

-

Substrate Addition: Add the Aryl Halide and This compound as solutions in degassed Toluene.

-

Heating: Seal the vial and heat to 100°C for 8–16 hours.

-

Self-Validation: If the reaction turns black and stalls (Pd black precipitation), the catalyst has decomposed. Increase ligand loading or switch to the even bulkier tBuBrettPhos .

-

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

Safety & Stability (The "Gem-Dichloro" Risk)

The 2,2-dichlorocyclopropyl moiety is relatively robust, but it has specific vulnerabilities:

-

Thermal Rearrangement: Above 140°C, gem-dichlorocyclopropanes can undergo ring expansion or rearrangement to form conjugated dienes or halo-indenes. Keep reaction temperatures < 110°C.

-

Silver Salts: Avoid using Ag(I) salts (often used to abstract halides), as they can trigger solvolysis of the cyclopropyl chlorides.

-

Strong Reducing Conditions: Avoid Lithium Aluminum Hydride (LiAH) or dissolving metal reductions (Na/NH3), which can reduce the gem-dichloro group to a cyclopropane or fully ring-open the system.

References

-

Buchwald-Hartwig Coupling of Hindered Amines: Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Org.[3] Lett., 8(26), 5951–5954. (Demonstrates Pd-catalysis for ortho-substituted anilines).

-

Titanium-Mediated Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). J. Org. Chem., 55(8), 2552–2554. (Foundational protocol for Ti(OiPr)4 reductive amination).

-

HATU Activation Mechanism: Carpino, L. A. (1993). J. Am. Chem. Soc., 115(10), 4397–4398. (Details the superior reactivity of HOAt-based reagents).

-

Gem-Dichlorocyclopropane Chemistry: Fedoryński, M. (1977). Chem. Rev., 103(4), 1099–1132. (Review of synthesis and reactivity of gem-dichlorocyclopropanes).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,2-Dichlorocyclopropyl)aniline by Column Chromatography

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(2,2-Dichlorocyclopropyl)aniline via column chromatography. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during this separation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using silica gel column chromatography?

The main difficulties arise from the basic nature of the aniline moiety interacting with the acidic stationary phase, silica gel.[1] This interaction with acidic silanol groups (Si-OH) on the silica surface can lead to several issues:

-

Peak Tailing: The basic amine can strongly and non-ideally interact with the silica, causing asymmetrical peaks with a "tail." This significantly reduces the separation efficiency (resolution) between the target compound and impurities.[1][2][3]

-

Irreversible Adsorption: In some instances, the compound may bind so strongly to the silica gel that it cannot be eluted with the mobile phase, resulting in poor recovery of the product.[4]

-

On-Column Degradation: Although less common for this specific molecule, the acidic environment of the silica gel can potentially degrade sensitive compounds.[2][5][6]

Q2: Which stationary phase is recommended for this purification?

Standard silica gel (60 Å, 230-400 mesh) is often the first choice due to its versatility and cost-effectiveness. However, to overcome the challenges associated with the basicity of the aniline, the following should be considered:

| Stationary Phase | Advantages | Disadvantages | Best For |

| Standard Silica Gel | High resolving power, widely available, cost-effective. | Can cause tailing and degradation of basic compounds. | Initial trials and non-acid-sensitive anilines where tailing is manageable. |

| Deactivated Silica Gel (e.g., with triethylamine) | Reduces surface acidity, minimizes tailing and decomposition.[2][7] | May require pre-treatment of the silica or the use of mobile phase additives.[7] | Acid-sensitive anilines or when significant tailing is observed.[2] |

| Alumina (Neutral or Basic) | Basic surface is ideal for purifying amines, preventing acid-catalyzed issues.[2] | Can have lower resolving power compared to silica for some compounds. | Cases with severe tailing or degradation on silica gel. |

| Amine-Functionalized Silica | Provides a basic surface, excellent for purifying basic compounds and preventing degradation.[2] | More expensive than standard silica or alumina. | Highly basic or sensitive aniline derivatives. |

Q3: How should I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is crucial for achieving a successful separation. A systematic approach using Thin-Layer Chromatography (TLC) is highly recommended.

-

Initial TLC Screening: Begin by testing various solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane.

-

Target Rf Value: The ideal Rf (retention factor) for the target compound on the TLC plate is between 0.2 and 0.4. This Rf value typically provides good separation on a column.

-

Incorporate a Basic Modifier: To counteract the acidity of the silica gel and prevent peak tailing, the addition of a small amount of a basic modifier to the mobile phase is critical.[2][3][8][9] Triethylamine (TEA) is the most common choice, typically added at a concentration of 0.1-2% (v/v).[2][7] Ammonia (as a solution in methanol) can also be used.[10]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the purification of this compound.

Issue 1: The compound does not move from the origin on the TLC plate (Rf = 0).

-

Cause: The mobile phase is not polar enough to elute the compound from the silica gel.

-

Solution:

-

Systematically increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

-

If a significant increase in polarity is needed, consider a more polar solvent system, such as dichloromethane/methanol.

-

Ensure a basic modifier is present, as strong binding to the acidic silica can also cause this issue.[10]

-

Issue 2: The compound runs with the solvent front on the TLC plate (Rf ≈ 1).

-

Cause: The mobile phase is too polar, resulting in minimal interaction with the stationary phase.

-

Solution:

-

Increase the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).

-

Consider using a less polar "strong" solvent (e.g., switch from ethyl acetate to dichloromethane).

-

Issue 3: Significant peak tailing is observed on the TLC plate and during column elution.

-

Cause: This is the classic sign of a strong interaction between the basic aniline and the acidic silanol groups on the silica gel.[1]

-

Solution:

-

Add a Basic Modifier: This is the most effective and common solution. Add 0.1-2% triethylamine (TEA) to your eluent.[2][3][8][9] The TEA will compete with your compound for the active silanol sites, effectively masking them.[3][11]

-

Use Deactivated Silica: Prepare or purchase silica gel that has been treated to reduce its acidity.[2][7][12]

-

Switch to Alumina: If tailing is severe and persistent, changing the stationary phase to neutral or basic alumina is a good alternative.[2]

-

Troubleshooting Workflow for Peak Tailing

Caption: Decision-making workflow for addressing peak tailing issues.

Issue 4: The separation between the product and impurities is poor.

-

Cause: The chosen mobile phase does not have sufficient selectivity for the components of the mixture.

-

Solution:

-

Optimize Mobile Phase: Conduct a more thorough TLC screening with different solvent combinations (e.g., trying dichloromethane/ethyl acetate or adding a third solvent to create a ternary mixture).

-

Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run.[13] This can help to separate compounds with close Rf values.

-

Improve Column Packing: Ensure the column is packed uniformly without any cracks or channels, as these can lead to a broad elution band and poor separation.

-

Proper Sample Loading: Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column with too much sample will degrade separation performance.[14]

-

Experimental Protocols

Protocol 1: Standard Column Chromatography with a Basic Modifier

-

Mobile Phase Preparation: Prepare the chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 0.5% (v/v) of triethylamine.

-

Column Packing (Slurry Method):

-

In a beaker, mix the silica gel with the prepared mobile phase to form a slurry.

-

Pour the slurry into the vertically clamped column, ensuring the stopcock is open to allow the solvent to drain.

-

Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

-

Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

-

Carefully add the sample solution to the top of the column using a pipette.

-

Rinse the sides of the column with a small amount of mobile phase to ensure all the sample enters the silica bed.

-

-

Elution:

-

Carefully fill the column with the mobile phase.

-

Begin the elution, collecting fractions in an organized manner (e.g., in test tubes in a rack).

-

Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the pure fractions.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

-

General Workflow for Column Chromatography Purification

Caption: Step-by-step workflow for the purification of this compound by column chromatography.

References

-

Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

-

H. Zulhilmi. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. Retrieved from [Link]

-

Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

-

Dolan, J. W. (2025, November 26). What's Happening to My Column? LCGC International. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

-

McCalley, D. V. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

-

Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]

-

American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

-

Reddit. (2025, July 7). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chromatography [chem.rochester.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Chromatography [chem.rochester.edu]

- 8. welch-us.com [welch-us.com]

- 9. LC Technical Tip [discover.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 14. chromtech.com [chromtech.com]

Technical Support Center: Synthesis of 2-(2,2-Dichlorocyclopropyl)aniline

Introduction

Welcome to the technical support guide for the synthesis of 2-(2,2-Dichlorocyclopropyl)aniline. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via the dichlorocyclopropanation of 2-vinylaniline. The most common method involves the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base, frequently under phase-transfer catalysis (PTC) conditions.[1] While effective, this pathway is susceptible to several side reactions that can complicate purification and reduce yields.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during this synthesis, ensuring you can anticipate, identify, and mitigate the formation of key impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is a [1+2] cycloaddition reaction.[1] First, dichlorocarbene (:CCl₂) is generated in situ from the alpha-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base like sodium hydroxide.[2] A phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride (TEBA), is crucial for transporting the hydroxide ions into the organic phase where the reaction occurs.[3] The highly electrophilic dichlorocarbene then rapidly adds across the double bond of 2-vinylaniline to form the stable gem-dichlorocyclopropane ring.[1][2]

Q2: What are the most common side products I should expect?

The most significant side products originate from the high reactivity of dichlorocarbene and the presence of the primary aniline group. The key impurities to monitor are:

-

2-Vinylphenylisocyanide: Formed from the reaction of dichlorocarbene with the primary amine of the starting material (the carbylamine reaction).[1]

-

Unreacted 2-Vinylaniline: Incomplete conversion is common and will result in contamination of the final product.

-